molecular formula C23H16ClFN4O2 B2480637 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358435-86-5

2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2480637
CAS No.: 1358435-86-5
M. Wt: 434.86
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features a triazoloquinazoline core substituted with 4-chlorobenzyl and 4-fluorobenzyl groups at positions 2 and 4, respectively. The chloro and fluoro substituents enhance lipophilicity and may influence receptor binding, as seen in related compounds with A2b receptor antagonism and non-sedative H1-antihistamine properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O2/c24-17-9-5-16(6-10-17)14-28-23(31)29-20-4-2-1-3-19(20)21(30)27(22(29)26-28)13-15-7-11-18(25)12-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFZVCGFDPRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for the compound is C14H10ClFN2C_{14}H_{10}ClFN_{2} with a molecular weight of 260.69 g/mol. The compound features a quinazoline core structure substituted with chlorobenzyl and fluorobenzyl groups which may influence its biological activity.

Antimicrobial Activity

Quinazoline derivatives have been reported to exhibit moderate to good antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains. A study indicated that certain quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has shown that quinazoline derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These compounds were found to interact with key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA5490.009EGFR inhibition
Compound BMCF-70.021HER2 inhibition
Compound CHeLa0.026Apoptosis induction

Cholinesterase Inhibition

There is also evidence that quinazoline derivatives can act as cholinesterase inhibitors. A study on related compounds showed that they could inhibit acetylcholinesterase (AChE) activity significantly. The most potent inhibitors had IC50 values in the low micromolar range . This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : Compounds within this class often interact with various receptors including EGFR and HER2.
  • Enzyme Inhibition : The inhibition of enzymes such as AChE is crucial for their neuroprotective effects.
  • Induction of Apoptosis : Many quinazoline derivatives induce apoptosis through mitochondrial pathways.

Case Studies

Several studies have explored the biological activity of related quinazoline compounds:

  • Anticancer Screening : A study screened a library of quinazoline derivatives against multicellular spheroids and identified several promising candidates for further development as anticancer agents .
  • Cholinesterase Inhibitors : Research highlighted a series of quinazoline-based hybrids that exhibited dual-binding site inhibition of AChE, suggesting their potential as therapeutic agents for cognitive disorders .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various quinazolines and found that specific substitutions significantly enhanced their efficacy against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. A study on quinazoline-2,4(1H,3H)-dione derivatives found that several compounds demonstrated moderate antibacterial effects against various Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones comparable to standard antibiotics like ampicillin .

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 131180
Compound 151275
Compound 14a1270
Compound 14b1375

These findings suggest that the compound may be effective in combating bacterial infections and could be further developed into a therapeutic agent.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as a noncompetitive inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The IC50 value for this compound is yet to be determined but is anticipated to be competitive with existing AChE inhibitors such as Donepezil .

Study on Antimicrobial Activity

In a recent study published in RSC Advances, researchers synthesized various quinazoline derivatives and evaluated their antimicrobial properties. The study confirmed that certain derivatives exhibited broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Notably, the structure-activity relationship (SAR) analysis highlighted that modifications in the substituents significantly influenced the antimicrobial efficacy of these compounds .

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of quinazoline derivatives revealed their potential as dual inhibitors of bacterial gyrase and DNA topoisomerase IV. This dual action is critical in overcoming bacterial resistance mechanisms and suggests a promising avenue for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Biological Activity Pharmacological Notes References
Target Compound : 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione - 4-Chlorobenzyl (C2)
- 4-Fluorobenzyl (C4)
Hypothesized H1-antihistamine activity (based on triazoloquinazoline analogs) Enhanced lipophilicity due to halogenated benzyl groups; potential CNS penetration.
Analog 1 : 2-(2-Chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione - 2-Chloro-4-fluorobenzyl (C2)
- 4-Methylbenzyl (C4)
Not explicitly stated Methyl group may reduce metabolic stability compared to halogenated analogs.
Analog 2 : 4-(2-Chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-1,2,4-triazolo-4,3-a-quinazolin-5(4H)-one - 2-Chlorobenzyl (C4)
- Hydroxy and piperidinyl groups (C1)
Demonstrated strong binding in molecular docking studies (AChE inhibition) Polar substituents (hydroxy, piperidinyl) improve solubility but may limit blood-brain barrier penetration.
CGS 15943AI : 9-Chloro-2-(2-furyl)-[1,2,4]triazolo-[1,5-c]quinazolin-5-amine - 2-Furyl (C2)
- Chloro (C9)
A2b adenosine receptor antagonist Furyl group may enhance receptor selectivity but reduce metabolic stability.

Key Findings from Comparative Analysis:

Substituent Impact on Activity: Halogenated benzyl groups (Cl, F) in the target compound likely improve binding affinity to histamine or adenosine receptors compared to non-halogenated analogs (e.g., methylbenzyl in Analog 1) . Polar groups (e.g., hydroxy in Analog 2) enhance solubility but may reduce bioavailability in hydrophobic targets like CNS receptors .

Structural Flexibility vs. Stability :

  • The rigid triazoloquinazoline core in the target compound supports stable receptor interactions, similar to CGS 15943AI .
  • Hydrazone-containing analogs (e.g., Compound III in ) exhibit antimicrobial activity, but the target compound lacks this moiety, suggesting divergent therapeutic applications .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves cyclization of precursors (e.g., hydrazine derivatives with substituted benzaldehydes) under reflux in solvents like ethanol or DMF. Catalysts such as benzyltributylammonium bromide improve yields, while temperature control (70–90°C) minimizes side reactions. Post-reaction purification via recrystallization (water-ethanol mixtures) ensures purity .

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorobenzyl/fluorobenzyl protons at δ 4.5–5.5 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., triazoloquinazoline core geometry) .
  • FTIR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹) .

Q. What solvents and catalysts are optimal for the cyclization step?

Ethanol or DMF are preferred solvents due to high polarity and boiling points. Catalysts like benzyltributylammonium bromide enhance reaction rates by stabilizing intermediates. Reflux durations (4–18 hours) depend on precursor reactivity .

Advanced Questions

Q. How can density functional theory (DFT) elucidate electronic properties and bioactivity?

DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a small HOMO-LUMO gap (~3.5 eV) suggests electrophilic attack susceptibility. Molecular electrostatic potential maps highlight nucleophilic regions (e.g., quinazoline carbonyl groups) for target binding .

Q. How can crystallographic data resolve discrepancies in biological activity reports?

XRD reveals conformational flexibility (e.g., chlorobenzyl group torsion angles ±15°), which may explain varying binding affinities in assays. Comparing experimental and DFT-optimized structures identifies bioactive conformers .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) and improves regioselectivity .
  • Stepwise monitoring : TLC/HPLC tracks intermediate purity. For example, hydrazone formation (Rf = 0.6 in ethyl acetate/hexane) precedes cyclization .

Q. How can molecular docking explain contradictory enzyme inhibition data?

Docking simulations (e.g., AutoDock Vina) model interactions with targets like SHP2 phosphatase. Hydrogen bonds between the triazole moiety and Arg465 (~2.1 Å) correlate with activity. Discrepancies arise from protonation state variations in assay buffers .

Methodological Guidance

Q. Data Contradiction Analysis :

  • Inconsistent IC50 values : Compare assay conditions (pH, ionic strength) and confirm compound stability via LC-MS .
  • Variable antimicrobial activity : Test against isogenic mutant strains to identify target specificity .

Q. Experimental Design :

  • Crystallization : Use slow evaporation (acetonitrile/water) for high-quality single crystals .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.